3-(4,6-Dichloro-3-pyridyl)oxetan-3-ol 3-(4,6-Dichloro-3-pyridyl)oxetan-3-ol
Brand Name: Vulcanchem
CAS No.: 1613239-16-9
VCID: VC3027286
InChI: InChI=1S/C8H7Cl2NO2/c9-6-1-7(10)11-2-5(6)8(12)3-13-4-8/h1-2,12H,3-4H2
SMILES: C1C(CO1)(C2=CN=C(C=C2Cl)Cl)O
Molecular Formula: C8H7Cl2NO2
Molecular Weight: 220.05 g/mol

3-(4,6-Dichloro-3-pyridyl)oxetan-3-ol

CAS No.: 1613239-16-9

Cat. No.: VC3027286

Molecular Formula: C8H7Cl2NO2

Molecular Weight: 220.05 g/mol

* For research use only. Not for human or veterinary use.

3-(4,6-Dichloro-3-pyridyl)oxetan-3-ol - 1613239-16-9

Specification

CAS No. 1613239-16-9
Molecular Formula C8H7Cl2NO2
Molecular Weight 220.05 g/mol
IUPAC Name 3-(4,6-dichloropyridin-3-yl)oxetan-3-ol
Standard InChI InChI=1S/C8H7Cl2NO2/c9-6-1-7(10)11-2-5(6)8(12)3-13-4-8/h1-2,12H,3-4H2
Standard InChI Key YRXBGAHFJREMTL-UHFFFAOYSA-N
SMILES C1C(CO1)(C2=CN=C(C=C2Cl)Cl)O
Canonical SMILES C1C(CO1)(C2=CN=C(C=C2Cl)Cl)O

Introduction

Chemical Identity and Structure

Molecular Characteristics

3-(4,6-Dichloro-3-pyridyl)oxetan-3-ol is defined by several key chemical identifiers that establish its precise identity within chemical databases and literature. The compound is registered under CAS number 1613239-16-9 and has the IUPAC name 3-(4,6-dichloropyridin-3-yl)oxetan-3-ol . These standardized identifiers ensure accurate reference and tracking across scientific literature and chemical repositories. The molecular formula C8H7Cl2NO2 indicates the precise atomic composition, while the molecular weight of 220.05 g/mol reflects its mass.

The compound possesses several alternative names and identifiers in various chemical databases, including SCHEMBL15777164, which represents its designation in specific chemical databases . For precise chemical identification purposes, the compound is also characterized by its Standard InChI (InChI=1S/C8H7Cl2NO2/c9-6-1-7(10)11-2-5(6)8(12)3-13-4-8/h1-2,12H,3-4H2) and the corresponding Standard InChIKey (YRXBGAHFJREMTL-UHFFFAOYSA-N) . These standardized identifiers enable unambiguous identification of the compound across different chemical databases and information systems, facilitating accurate data retrieval and cross-referencing for research purposes.

Structural Features and Representation

The molecular structure of 3-(4,6-Dichloro-3-pyridyl)oxetan-3-ol comprises several key structural components that determine its chemical properties and potential biological interactions. At its core is a pyridine ring with chlorine substituents at positions 4 and 6, creating the dichloropyridine moiety. This heterocyclic aromatic component is connected at position 3 to an oxetane ring, which itself bears a hydroxyl group at position 3. The simplified molecular-input line-entry system (SMILES) notation, C1C(CO1)(C2=CN=C(C=C2Cl)Cl)O, provides a linear representation of this three-dimensional structure.

The structural arrangement creates distinct regions that influence the compound's chemical behavior. The oxetane ring introduces ring strain due to its four-membered configuration, which affects reactivity and conformation. The hydroxyl group provides a site for hydrogen bonding interactions, potentially enhancing solubility and enabling specific biological target interactions. The dichloropyridine portion contributes to the molecule's electronic distribution and lipophilicity, factors that significantly influence biological membrane permeability and target binding.

Table 1: Chemical Identity and Structural Information of 3-(4,6-Dichloro-3-pyridyl)oxetan-3-ol

PropertyValue
CAS Registry Number1613239-16-9
IUPAC Name3-(4,6-dichloropyridin-3-yl)oxetan-3-ol
Molecular FormulaC8H7Cl2NO2
Molecular Weight220.05 g/mol
Standard InChIInChI=1S/C8H7Cl2NO2/c9-6-1-7(10)11-2-5(6)8(12)3-13-4-8/h1-2,12H,3-4H2
Standard InChIKeyYRXBGAHFJREMTL-UHFFFAOYSA-N
SMILESC1C(CO1)(C2=CN=C(C=C2Cl)Cl)O

Physical and Chemical Properties

Chemical Reactivity

The chemical reactivity of 3-(4,6-Dichloro-3-pyridyl)oxetan-3-ol is significantly influenced by its unique structural elements. The oxetane ring, being a four-membered cyclic ether, introduces ring strain that enhances reactivity at specific sites, particularly under acidic conditions where ring-opening reactions may occur. This reactivity pattern differs markedly from six-membered heterocycles, providing opportunities for selective chemical transformations. The hydroxyl group at position 3 of the oxetane ring represents another reactive site, capable of participating in esterification, oxidation, or dehydration reactions.

The dichloropyridine moiety contributes additional reactivity patterns characteristic of halogenated heterocycles. The chlorine substituents, acting as electron-withdrawing groups, influence the electron distribution within the pyridine ring, potentially activating certain positions toward nucleophilic substitution reactions. These reactive characteristics make 3-(4,6-Dichloro-3-pyridyl)oxetan-3-ol an interesting building block for synthetic chemistry, allowing for potential modifications to enhance specific properties or to create derivative compounds with tailored characteristics for pharmaceutical applications.

Stability Considerations

The stability profile of 3-(4,6-Dichloro-3-pyridyl)oxetan-3-ol represents an important consideration for both its handling in laboratory settings and its potential pharmaceutical applications. The oxetane ring, while introducing useful reactivity, also presents stability challenges under certain conditions, particularly in strongly acidic environments where ring-opening reactions may be facilitated. Understanding these stability parameters is essential for developing appropriate formulation strategies and storage conditions for this compound.

Research on related oxetane-containing compounds suggests that they often display favorable stability under physiological conditions, contributing to their attraction as structural elements in drug design. The specific combination of the oxetane ring with the dichloropyridine moiety in 3-(4,6-Dichloro-3-pyridyl)oxetan-3-ol may confer unique stability characteristics that distinguish it from other oxetane derivatives. Further empirical studies would be valuable to fully characterize its stability profile under various conditions, including different pH environments, exposure to light, and long-term storage considerations.

Synthesis and Preparation

ParameterTypical Conditions
pH> 7 (alkaline)
CatalystPalladium and/or platinum
Potential ActivatorsMetal compounds as specified
Temperature Range0°C to boiling point of reaction mixture
Solvent SystemAqueous solutions, potentially with co-solvents
Reactant Concentration2-40% solution (higher concentrations may reduce reaction rate)

Purification Challenges

The purification of oxetane-containing compounds presents specific challenges due to their thermal instability and tendency to polymerize under certain conditions. For related compounds, it has been noted that high-yield, high-purity synthesis methods are particularly valuable as they can eliminate the need for distillative purification of these thermolabile compounds . This observation suggests that similar considerations would apply to the purification of 3-(4,6-Dichloro-3-pyridyl)oxetan-3-ol, necessitating careful optimization of both synthesis and purification protocols.

The development of purification strategies for 3-(4,6-Dichloro-3-pyridyl)oxetan-3-ol would need to balance the requirement for high purity with the need to preserve the compound's structural integrity. Chromatographic techniques, potentially including flash chromatography or high-performance liquid chromatography (HPLC), might offer suitable purification approaches that avoid thermal decomposition risks associated with distillation . The selection of appropriate solvent systems for crystallization or chromatography would need to account for the compound's solubility profile and potential for degradation under various conditions.

Biological Activity and Applications

Structure-Activity Relationships

The biological activities of 3-(4,6-Dichloro-3-pyridyl)oxetan-3-ol are likely influenced by specific structure-activity relationships arising from its unique combination of structural elements. The oxetane ring is known to serve as a useful bioisostere in medicinal chemistry, often replacing carbonyl groups or gem-dimethyl moieties to improve drug-like properties while maintaining or enhancing biological activities. This ring contributes to the compound's three-dimensional structure and influences its interactions with potential biological targets through both steric and electronic effects.

The dichloropyridine portion of the molecule introduces electronic effects that can significantly influence binding interactions with biological targets. The chlorine substituents at positions 4 and 6 of the pyridine ring affect the electron distribution within this heterocyclic system, potentially enhancing affinity for specific receptors or enzymes involved in inflammatory or microbial processes. The hydroxyl group at position 3 of the oxetane ring provides an additional point for hydrogen bonding interactions, which may contribute to target recognition and binding specificity. Understanding these structure-activity relationships would be valuable for guiding the rational design of derivatives with optimized properties.

Drug Discovery Applications

The unique structural features and potential biological activities of 3-(4,6-Dichloro-3-pyridyl)oxetan-3-ol position it as an interesting scaffold for drug discovery efforts. The oxetane ring has gained increasing attention in medicinal chemistry due to its ability to enhance drug-like properties, including metabolic stability, aqueous solubility, and conformational restriction. These advantages make oxetane-containing compounds like 3-(4,6-Dichloro-3-pyridyl)oxetan-3-ol attractive starting points for the development of novel therapeutic agents.

Exposure RoutePotential ConcernRecommended Precaution
Skin ContactPossible irritationChemical-resistant gloves, lab coat
Eye ContactPossible serious irritationSafety glasses or goggles
InhalationPotential respiratory irritationUse in well-ventilated area or fume hood
IngestionPossibly harmfulNo eating/drinking in lab, wash hands
EnvironmentalUnknown ecotoxicityAvoid environmental release, proper disposal

Comparative Analysis

Relation to Other Oxetane Derivatives

The comparison between 3-(4,6-Dichloro-3-pyridyl)oxetan-3-ol and other oxetane derivatives highlights the impact of specific substitution patterns on chemical and biological properties. While many oxetane derivatives share certain characteristics due to the presence of the four-membered ring, the specific combination of the hydroxyl group at position 3 and the attachment of the dichloropyridine moiety creates a unique electronic and steric environment that distinguishes this compound from others in its class. These structural differences influence various properties including solubility, reactivity, metabolic stability, and potential biological target interactions.

Comparison with Related Pyridine Compounds

The addition of the oxetane ring to the chlorinated pyridine structure in 3-(4,6-Dichloro-3-pyridyl)oxetan-3-ol likely influences several key properties including conformational flexibility, three-dimensional shape, hydrogen bonding capabilities, and metabolic stability. These differences could translate to distinct patterns of interaction with biological targets, potentially explaining the different biological activity profiles between these related compounds. Furthermore, the oxetane ring may provide advantages in terms of pharmacokinetic properties, potentially influencing absorption, distribution, metabolism, and excretion characteristics in biological systems.

Structure-Based Comparisons

Comparative analysis of 3-(4,6-Dichloro-3-pyridyl)oxetan-3-ol with structurally related compounds provides valuable insights into structure-property and structure-activity relationships. The specific pattern of substitution on both the pyridine ring and the oxetane component creates a unique three-dimensional arrangement that distinguishes this compound from superficially similar structures. These structural nuances can significantly influence molecular recognition events that underlie biological activities, including interactions with protein targets, enzymes, or cellular receptors.

The presence of the two chlorine atoms at positions 4 and 6 of the pyridine ring affects the electronic distribution within this heterocyclic system, creating a distinct pattern compared to analogues with different substitution patterns. Similarly, the hydroxyl group at position 3 of the oxetane ring provides a specific point for hydrogen bonding interactions that would be absent in analogues lacking this functional group. Understanding these structural relationships provides a foundation for the rational design of derivatives with modified properties, potentially enabling the development of compounds with enhanced efficacy or improved pharmacokinetic characteristics.

Research Developments and Future Directions

Current Knowledge Gaps

Despite the promising features of 3-(4,6-Dichloro-3-pyridyl)oxetan-3-ol, several significant knowledge gaps remain to be addressed through further research efforts. Perhaps most notably, the detailed mechanism of action underlying its reported anti-inflammatory and antimicrobial activities requires elucidation through targeted experimental studies. Understanding these mechanisms would provide crucial insights for optimizing the compound's properties and developing derivatives with enhanced efficacy or selectivity. Additionally, the specific biological targets with which this compound interacts remain to be definitively identified and characterized in terms of binding affinities and structural requirements.

From a chemical perspective, comprehensive characterization of physicochemical properties under various conditions would provide valuable information to guide formulation strategies and stability assessments. Optimization of synthetic pathways represents another important area for further research, as efficient and scalable production methods would be essential for advancing this compound toward potential applications. Complete toxicological and pharmacokinetic profiling would also be necessary to evaluate the compound's safety profile and potential for drug development. Addressing these knowledge gaps would significantly enhance our understanding of this compound's potential and limitations.

Emerging Applications

The unique structural features and preliminary biological activity profile of 3-(4,6-Dichloro-3-pyridyl)oxetan-3-ol suggest several promising directions for future applications. Beyond the initially identified anti-inflammatory and antimicrobial potential, the compound's distinctive structure could be explored for activity in other therapeutic areas where novel molecular scaffolds are needed. The oxetane ring, with its favorable influence on drug-like properties, makes this compound an attractive starting point for medicinal chemistry programs seeking new structural classes to address challenging therapeutic targets.

Another promising direction involves the development of 3-(4,6-Dichloro-3-pyridyl)oxetan-3-ol as a building block or intermediate for the synthesis of more complex bioactive molecules. The presence of the hydroxyl group provides a convenient handle for further functionalization, potentially enabling the creation of diverse derivatives or conjugates with tailored properties. The dichloropyridine moiety also offers opportunities for modification through various synthetic transformations, including nucleophilic substitution reactions that could introduce additional functional groups or molecular fragments.

Future Research Strategies

Advancing our understanding of 3-(4,6-Dichloro-3-pyridyl)oxetan-3-ol and realizing its potential applications will require coordinated research strategies across multiple disciplines. Structure-activity relationship studies represent a fundamental approach, systematically exploring modifications to various portions of the molecule to identify the structural requirements for specific activities. These studies could involve synthesis and evaluation of analogues with altered substitution patterns on the pyridine ring, modifications to the hydroxyl group, or changes to the oxetane ring size or configuration.

Computational modeling approaches offer complementary strategies for predicting compound properties and interactions with potential biological targets. Molecular docking studies, quantitative structure-activity relationship (QSAR) analyses, and molecular dynamics simulations could provide insights to guide experimental work and prioritize compounds for synthesis and testing. Advanced spectroscopic and analytical techniques could further characterize the compound's behavior in various environments, including interactions with biological macromolecules. These multifaceted research strategies would collectively contribute to a more comprehensive understanding of this interesting compound and its potential applications.

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